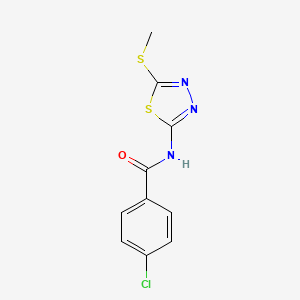

4-chloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

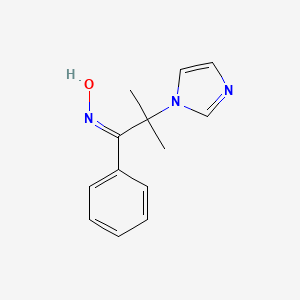

The compound “4-chloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives has been a subject of extensive research due to their broad types of biological activity . An efficient synthetic methodology has been used for the synthesis of similar compounds .Molecular Structure Analysis

The molecular structure of the compound involves a dihedral angle between the 4-chloro-phenyl and 1,3,4-oxadiazole rings . The orientation of the amide N-H and C=O bonds is anti .Chemical Reactions Analysis

The reactivity of cyanomethylene functionality has been exploited to construct new heterocycles hybrid with 1,3,4-thiadiazole moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound involve the dihedral angle between the 4-chloro-phenyl and 1,3,4-oxadiazole rings and the orientation of the amide N-H and C=O bonds .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Convenient Preparations of Thiadiazoles : Thiadiazoles, similar to 4-chloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide, are synthesized through oxidative dimerization of thioamides. These compounds are prepared using electrophilic reagents like 1-methyl-2-chloropyridinium iodide and acetyl chloride, showcasing high yields and the potential for diverse applications in synthetic chemistry (Takikawa et al., 1985).

Biological Activity and Applications

- Antimicrobial and Antifungal Action : A range of sulfonyl-substituted nitrogen-containing heterocyclic systems, including this compound derivatives, has been synthesized and evaluated for antimicrobial and antifungal activities. These compounds have shown sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, indicating their potential as antimicrobial agents (Sych et al., 2019).

Advanced Materials and Catalysis

- Synthesis of Thiadiazolobenzamide Complexes : The synthesis of thiadiazolobenzamide and its complexes with metals such as Ni and Pd has been explored. These complexes have potential applications in catalysis and materials science, highlighting the versatility of thiadiazole derivatives (Adhami et al., 2012).

Antiviral and Anticancer Research

- Activity Against Influenza Virus : Derivatives of this compound have been identified with antiviral activity against the influenza A virus. These findings suggest the potential of thiadiazole derivatives in developing novel antiviral agents (Tatar et al., 2021).

- Anticancer Evaluation : A series of compounds containing thiadiazole and benzamide groups have been synthesized and evaluated for their anticancer activity. These compounds showed promising results against a panel of human cancer cell lines, indicating the potential of thiadiazole derivatives in cancer therapy (Tiwari et al., 2017).

Physicochemical Studies

- Keto/Enol Equilibrium : The effect of solvent polarizability on the keto/enol equilibrium of bioactive molecules derived from the 1,3,4-thiadiazole group has been studied. These findings contribute to a deeper understanding of the chemical behavior of thiadiazole derivatives under different conditions (Matwijczuk et al., 2017).

Mécanisme D'action

While the exact mechanism of action for this specific compound is not mentioned in the search results, 1,3,4-thiadiazole derivatives have been found to exhibit a wide range of biological activities such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular activities .

Orientations Futures

Propriétés

IUPAC Name |

4-chloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3OS2/c1-16-10-14-13-9(17-10)12-8(15)6-2-4-7(11)5-3-6/h2-5H,1H3,(H,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZGNNOXWQVLOQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-4-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2670961.png)

![5-tert-butyl-3-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2670963.png)

![1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2670969.png)

![4-[(4-Methoxyphenyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2670972.png)

![(Z)-methyl 3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate](/img/structure/B2670974.png)

![1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2670976.png)

![Tert-butyl (3-carbamoylbicyclo[2.2.1]hept-5-en-2-yl)carbamate](/img/no-structure.png)

![N-[4-(3,4-Dihydro-1H-isoquinolin-2-YL)-4-oxobutyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2670983.png)